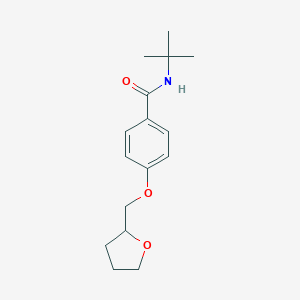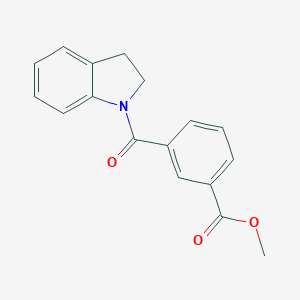![molecular formula C18H19N3OS B250494 N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, also known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea works by inhibiting the activity of the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This inhibition leads to a decrease in the production of thyroid hormones, which can be useful in the treatment of hyperthyroidism. This compound also inhibits the activity of tyrosinase, an enzyme involved in the synthesis of melanin, which can be useful in the treatment of skin disorders such as vitiligo.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the inhibition of melanin synthesis, and the induction of oxidative stress. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied and is widely used in research, making it a reliable tool for many different applications. However, this compound also has limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research on N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, including the development of new cancer therapies, the investigation of its anti-inflammatory properties, and the exploration of its potential as a treatment for skin disorders. Other potential areas of research include the development of new synthesis methods for this compound and the investigation of its potential as a tool for studying oxidative stress and cellular function. Overall, this compound is a valuable compound with many potential applications in scientific research.
Synthesemethoden
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of aniline with carbon disulfide to form an intermediate product. This intermediate is then reacted with 4-chloroaniline to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of thyroid function, the regulation of melanin synthesis, and the effects of oxidative stress on cellular function. This compound has also been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C18H19N3OS |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
1-phenyl-3-[4-(pyrrolidine-1-carbonyl)phenyl]thiourea |
InChI |
InChI=1S/C18H19N3OS/c22-17(21-12-4-5-13-21)14-8-10-16(11-9-14)20-18(23)19-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-13H2,(H2,19,20,23) |
InChI-Schlüssel |
HMLWHKPYWZNTAP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250414.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2-chloroanilino)carbonyl]benzoate](/img/structure/B250420.png)
![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(2-ethyl-6-methylanilino)carbonyl]benzoate](/img/structure/B250423.png)
![Methyl 3-{[4-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250424.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)


![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
